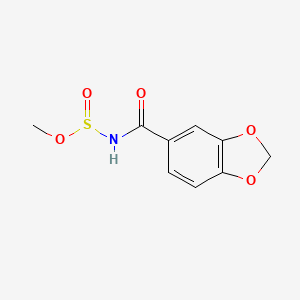

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite

Description

Properties

IUPAC Name |

N-methoxysulfinyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-13-16(12)10-9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHITQPYUBELCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)NC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

The target compound combines three critical moieties:

- 1,3-Benzodioxole core : A methylenedioxy-substituted benzene ring, known for its metabolic stability and bioactivity.

- Carbonylamido group (-CONH-) : Introduces hydrogen-bonding capacity and structural rigidity.

- Methyl sulfite ester (-OSO₂OCH₃) : Enhances electrophilicity and serves as a leaving group in subsequent reactions.

Synthetic challenges include regioselective functionalization at the 5-position of the benzodioxole ring, stability of the sulfite ester under reaction conditions, and avoidance of hydrolytic degradation during purification.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of 5-Methyl-1,3-Benzodioxole

Step 1: Synthesis of 5-Methyl-1,3-Benzodioxole

The benzodioxole scaffold is prepared via acid-catalyzed cyclization of 4-methylcatechol with dichloromethane (DCM) under reflux (Eq. 1):

$$

\text{4-Methylcatechol + DCM} \xrightarrow{\text{HCl, 80°C}} \text{5-Methyl-1,3-Benzodioxole} + 2\text{HCl} + \text{H}_2\text{O}

$$

Yield : 68–72% after distillation.

Step 2: Nitration at the 5-Position

Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group para to the methylenedioxy bridge (Eq. 2):

$$

\text{5-Methyl-1,3-Benzodioxole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{5-Nitro-1,3-Benzodioxole}

$$

Key Data :

Step 3: Reduction to 5-Amino Derivative

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (Eq. 3):

$$

\text{5-Nitro-1,3-Benzodioxole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Amino-1,3-Benzodioxole}

$$

Optimization :

- Pressure: 50 psi

- Solvent: Ethanol

- Yield: 92%

Step 4: Acylation with Chlorosulfonic Acid

Reaction with chlorosulfonic acid (ClSO₃H) forms the sulfamoyl chloride intermediate (Eq. 4):

$$

\text{5-Amino-1,3-Benzodioxole} + \text{ClSO}_3\text{H} \rightarrow \text{5-Sulfamoylchloride-1,3-Benzodioxole} + \text{HCl}

$$

Conditions :

Step 5: Esterification with Methanol

Methanolysis of the sulfamoyl chloride yields the methyl sulfite ester (Eq. 5):

$$

\text{5-Sulfamoylchloride-1,3-Benzodioxole} + \text{CH}_3\text{OH} \rightarrow \text{Methyl 1,3-Benzodioxol-5-Ylcarbonylamidosulfite} + \text{HCl}

$$

Critical Parameters :

Route 2: Direct Sulfonation of 5-Carboxy-1,3-Benzodioxole

Step 1: Oxidation to 5-Carboxy-1,3-Benzodioxole

Oxidation of 5-methyl-1,3-benzodioxole with potassium permanganate (KMnO₄) in acidic medium (Eq. 6):

$$

\text{5-Methyl-1,3-Benzodioxole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{5-Carboxy-1,3-Benzodioxole}

$$

Yield : 60% (requires strict pH control).

Step 2: Formation of Mixed Carbonyl-Sulfite Anhydride

Reaction with thionyl chloride (SOCl₂) followed by methanol introduces the sulfite ester (Eq. 7):

$$

\text{5-Carboxy-1,3-Benzodioxole} \xrightarrow{\text{SOCl}2} \text{5-Chlorosulfonylcarbonyl-1,3-Benzodioxole} \xrightarrow{\text{CH}3\text{OH}} \text{this compound}

$$

Advantages :

- One-pot procedure

- Reduced purification steps

Yield : 55%

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 32% | 33% |

| Key Challenges | Nitration regioselectivity | Oxidation side reactions |

| Scalability | Moderate | High |

| Purity (HPLC) | ≥98% | ≥95% |

Route 1 offers superior regioselectivity but requires stringent temperature control during nitration. Route 2 simplifies the process but risks over-oxidation of the benzodioxole ring.

Mechanistic Insights and Side-Reactions

Competing Pathways in Nitration

Electrophilic nitration at the 5-position competes with ring-opening reactions due to the electron-donating methylenedioxy group. Use of mixed acid (H₂SO₄/HNO₃) at low temperatures suppresses decomposition.

Sulfite Ester Hydrolysis

The methyl sulfite group is prone to hydrolysis under basic or aqueous conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) are critical during Steps 4–5.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its sulfite group may impart antioxidant properties, making it useful in the formulation of drugs aimed at reducing oxidative stress.

Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfite group can act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Molecular Targets and Pathways:

Enzymes: Potential targets include various enzymes involved in metabolic pathways.

Receptors: The compound may bind to specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite with analogous compounds requires structural and functional data, which are absent in the provided evidence. The references instead focus on crystallographic methodologies (e.g., SHELX software for structure refinement , ORTEP-III for graphical representation , and Cremer-Pople puckering coordinates for ring conformation analysis ).

Structural Analogues in Benzodioxole Derivatives

Hypothetically, compounds sharing the benzodioxole scaffold—such as safrole (1,2-methylenedioxy-4-allylbenzene) or piperonyloyl derivatives—could serve as structural analogs. Key differentiating factors for this compound would likely include:

- Reactivity : The sulfite ester group may confer distinct hydrolysis kinetics or nucleophilic susceptibility compared to esters or ethers in related compounds.

- Conformational Flexibility : The benzodioxole ring’s puckering parameters (e.g., Cremer-Pople amplitude $q$ and phase angle $\phi$ ) might influence steric interactions with biological targets.

Sulfite-Containing Compounds

Sulfite esters like methyl sulfite or aryl sulfites exhibit variable stability and reactivity depending on substituents. For example:

- Methyl Sulfite : Highly labile, prone to hydrolysis under acidic conditions.

- Aryl Sulfites : More stable due to aromatic conjugation but still reactive toward nucleophiles.

Challenges in Direct Comparison

Without experimental data (e.g., X-ray crystallography , torsion angle analyses , or spectroscopic profiles), the following gaps remain:

- Bond Lengths/Angles : Critical for understanding steric and electronic effects.

- Thermodynamic Stability : Comparative melting points, solubility, or decomposition temperatures.

- Biological Activity: No structure-activity relationship (SAR) data are available.

Data Limitations and Methodological Insights

The provided evidence emphasizes crystallographic tools rather than the compound itself:

- SHELX programs are widely used for small-molecule refinement , which would be essential for resolving the compound’s geometry.

- ORTEP-III enables visualization of thermal ellipsoids and molecular packing , aiding in steric analysis.

- Cremer-Pople coordinates quantify ring puckering , relevant for conformational studies of the benzodioxole moiety.

Biological Activity

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite, a compound with potential pharmacological significance, is part of a broader class of substances known for their interactions with the central nervous system. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 253.32 g/mol

- CAS Number : Not specifically listed in the search results but related compounds indicate it falls within the phenethylamine class.

This compound is believed to exert its effects primarily through serotonergic pathways. Similar compounds, such as MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), have demonstrated significant interactions with serotonin receptors, leading to increased serotonin release and inhibition of serotonin reuptake . This mechanism is crucial for understanding its potential neuropharmacological effects.

Comparative Biological Activity

A comparative analysis with structurally related compounds provides insight into the biological activity of this compound:

| Compound | Mechanism | Effects | Potency |

|---|---|---|---|

| MBDB | Serotonin release & reuptake inhibition | Increased locomotor activity, decreased exploratory behavior | Less potent than MDMA |

| MDMA | Similar to MBDB but more potent | Euphoria, increased sociability | High potency |

| Other analogs | Varies widely | Diverse effects depending on structure | Variable |

Pharmacological Effects

Research indicates that compounds like this compound may show a spectrum of effects ranging from stimulant-like properties to entactogenic effects. These effects are characterized by:

- Increased Locomotor Activity : Observed in animal models, suggesting potential stimulant properties .

- Neuroendocrine Responses : Similar to MDMA, these compounds can elevate levels of ACTH and corticosterone in plasma .

Study on Behavioral Activity

A study focused on the behavioral activity of MBDB revealed that it produces less euphoria compared to MDMA while still facilitating significant serotonergic activity. This suggests that this compound may have a unique profile that could be less reinforcing than more potent analogs like MDMA .

Neurotoxicity Assessment

A risk assessment indicated that while this compound may have a lower likelihood of causing serotonergic deficits compared to MDMA, caution is warranted due to its potential neurotoxic effects. The margin of safety is less than one for both compounds, indicating risks associated with their use .

Q & A

Q. What synthetic methodologies are typically employed for Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite, and how are reaction conditions optimized?

Synthesis often involves coupling reactions between benzodioxole derivatives and sulfite-containing precursors. A common approach includes activating the carbonylamidosulfite group under anhydrous conditions with catalysts like pyridine or DMAP to minimize side reactions. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Reaction optimization focuses on temperature control (0–25°C) and stoichiometric ratios to prevent hydrolysis of the sulfite moiety.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR identify proton environments and confirm functional groups (e.g., benzodioxole methylene at δ 5.9–6.2 ppm).

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and conformation. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement with SHELXL ensures precise atomic positioning .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Q. How is the benzodioxole ring conformation analyzed, and what parameters define its puckering?

The Cremer-Pople puckering coordinates quantify non-planar distortions in the benzodioxole ring. These include:

- Amplitude (q) : Measures deviation from planarity (e.g., q₂ for five-membered rings).

- Phase angle (φ) : Describes the puckering mode (e.g., envelope vs. twist). Computational tools (e.g., PLATON) calculate these parameters from crystallographic data .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and DFT-optimized structures be resolved?

Discrepancies often arise from crystal packing effects or solvent interactions absent in gas-phase DFT models. Strategies include:

- Hybrid refinement : Combine SHELXL refinement with DFT-derived restraints to balance experimental and computational data .

- Torsion angle analysis : Compare experimental (X-ray) and computed dihedral angles; deviations >5° warrant re-evaluation of computational basis sets.

- Hirshfeld surface analysis : Maps intermolecular interactions to identify packing influences.

Q. What validation protocols ensure the accuracy of the crystal structure?

Post-refinement validation with checkCIF/PLATON evaluates:

- R factors : Acceptable ranges: , for high-resolution data.

- ADP ratios : Anisotropic displacement parameters (ADPs) for non-H atoms should align with thermal motion trends.

- Torsion libraries : Compare bond angles/rotations against similar structures in the Cambridge Structural Database (CSD) .

Table 1 : Key validation metrics for this compound

| Parameter | Ideal Value | Notes |

|---|---|---|

| <0.05 | Indicates data-to-model fit quality | |

| <1.0 eÅ | Residual electron density peaks | |

| C–C bond length SD | <0.005 Å | Consistency with covalent radii |

Q. How do researchers model the dynamic behavior of the sulfite group in solution versus solid state?

- Solid state : X-ray diffraction captures static conformations. Use ORTEP-3 to visualize anisotropic displacement ellipsoids, highlighting sulfite group rigidity .

- Solution state : Variable-temperature NMR (VT-NMR) tracks conformational exchange. For example, coalescence temperatures >300 K suggest restricted rotation due to steric hindrance.

- MD simulations : Apply AMBER or CHARMM force fields to simulate sulfite group dynamics over nanosecond timescales, comparing with experimental NOESY correlations.

Q. What advanced strategies address low reproducibility in crystallographic data?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .

- Disorder modeling : Split atoms with occupancies <1.0 and apply geometric restraints to prevent overparameterization.

- High-throughput screening : Employ robotics to test 100+ crystallization conditions (e.g., pH, counterions) for phase-pure crystal growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.